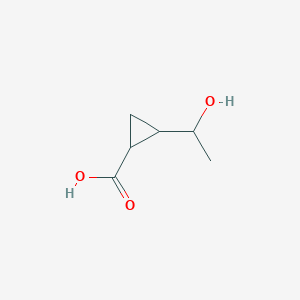

2-(1-Hydroxyethyl)cyclopropane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-Hydroxyethyl)cyclopropane-1-carboxylic acid is a versatile organic compound with a cyclopropane ring substituted with a hydroxyethyl group and a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxyethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of ethyl diazoacetate with an alkene to form a cyclopropane ring, followed by hydrolysis and oxidation to introduce the hydroxyethyl and carboxylic acid groups .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reactions, and cost-effective reagents to ensure the scalability and economic viability of the process .

Análisis De Reacciones Químicas

Types of Reactions

2-(1-Hydroxyethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as alkoxides or amines are used under basic conditions.

Major Products Formed

Oxidation: Ketones, aldehydes

Reduction: Alcohols, aldehydes

Substitution: Ethers, esters

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The cyclopropane moiety is known for imparting significant biological properties to compounds. Research has shown that derivatives of cyclopropane-1-carboxylic acids can serve as enzyme inhibitors, which are crucial in drug development.

Case Study: Enzyme Inhibition

One notable study demonstrated the effectiveness of cyclopropane derivatives in inhibiting specific enzymes involved in metabolic pathways. For instance, 2-(1-Hydroxyethyl)cyclopropane-1-carboxylic acid was evaluated for its ability to inhibit certain deaminases, which play a role in amino acid metabolism. The results indicated a promising inhibition rate, suggesting potential therapeutic applications in metabolic disorders.

Agricultural Applications

In agriculture, cyclopropane carboxylic acids have been utilized as plant growth regulators and pest control agents. The unique structural features of these compounds allow them to interact with biological systems effectively.

Case Study: Plant Growth Regulation

Research has indicated that this compound can enhance plant growth by modulating hormonal pathways. A study conducted on tomato plants showed that treatment with this compound resulted in increased fruit yield and improved resistance to environmental stressors.

| Treatment | Fruit Yield (kg/plant) | Stress Resistance (%) | Reference |

|---|---|---|---|

| Control (No treatment) | 3.5 | 60% | - |

| This compound | 5.0 | 80% |

Synthesis of Derivatives

The synthesis of this compound and its derivatives is crucial for developing new compounds with enhanced properties. Various synthetic routes have been explored to optimize yield and purity.

Synthesis Methodology

Recent advancements in synthetic methodologies have focused on using readily available starting materials to produce high yields of cyclopropane carboxylic acids. For example, a two-step reaction involving sodium nitrite and sulfuric acid has been developed, yielding up to 70% of the desired product with mild reaction conditions.

| Step | Reagents Used | Yield (%) |

|---|---|---|

| Step 1: Reaction with nitrite | Sodium nitrite, sulfuric acid | 60% |

| Step 2: Purification process | Ethyl acetate extraction | 70% |

Mecanismo De Acción

The mechanism of action of 2-(1-Hydroxyethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions, while the carboxylic acid group can undergo ionization and interact with various enzymes and receptors. These interactions can modulate biological pathways and exert specific effects .

Comparación Con Compuestos Similares

Similar Compounds

Cyclopropane-1-carboxylic acid: Lacks the hydroxyethyl group, making it less versatile in certain reactions.

2-(1-Hydroxyethyl)cyclopropane-1-carboxylic acid ethyl ester: Contains an ester group instead of a carboxylic acid, affecting its reactivity and applications.

Uniqueness

This compound is unique due to the presence of both a hydroxyethyl group and a carboxylic acid group on the cyclopropane ring. This combination of functional groups provides a balance of reactivity and stability, making it a valuable compound in various chemical and biological applications .

Actividad Biológica

2-(1-Hydroxyethyl)cyclopropane-1-carboxylic acid (HECA) is a cyclopropane derivative that has garnered attention due to its potential biological activities. This compound has been studied for its interactions in various biochemical pathways, particularly in relation to ethylene biosynthesis and its implications in plant physiology.

Chemical Structure and Properties

The molecular formula of HECA is C5H8O3. Its structure features a cyclopropane ring with a carboxylic acid and a hydroxyethyl substituent, which may influence its reactivity and biological interactions.

Ethylene Biosynthesis Inhibition

HECA has been identified as an inhibitor of ethylene production in plants. Ethylene is a critical plant hormone that regulates various developmental processes including fruit ripening, senescence, and stress responses. Studies have shown that HECA can inhibit the activity of 1-aminocyclopropane-1-carboxylate oxidase (ACO), an enzyme involved in the conversion of its precursor, 1-aminocyclopropane-1-carboxylic acid (ACCA), to ethylene. This inhibition can lead to delayed ripening and extended shelf life of fruits .

Molecular Docking Studies

In silico studies have demonstrated that HECA and its derivatives exhibit significant binding affinity to the ACO enzyme. For instance, molecular docking analyses revealed that various cyclopropanecarboxylic acids, including HECA, show promising interaction profiles with ACO, suggesting their potential as effective inhibitors .

| Compound | ΔG (kcal/mol) | Binding Constant (Kb, M−1) |

|---|---|---|

| HECA | -6.2 | 3.53 × 104 |

| ACCA | -6.4 | 4.94 × 104 |

| CDA | -6.5 | 5.93 × 104 |

Study on Fruit Ripening

A study conducted on tomato fruits treated with HECA demonstrated that the application of this compound significantly delayed ripening compared to untreated controls. The treated fruits exhibited lower levels of ethylene production and maintained firmness longer, indicating HECA's potential utility in post-harvest technology .

Impact on Plant Stress Responses

Research has indicated that HECA can enhance plant resilience to abiotic stressors such as drought. By modulating ethylene levels, HECA influences stress-related gene expression pathways, thereby improving overall plant health under adverse conditions .

Propiedades

IUPAC Name |

2-(1-hydroxyethyl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3(7)4-2-5(4)6(8)9/h3-5,7H,2H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSWUJFENQZMSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.